
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate: is a complex organic compound with the molecular formula C17H26N4O8 and a molecular weight of 414.41 g/mol . This compound is characterized by the presence of a tert-butyl group, multiple ethoxy linkages, and a dinitrophenylamino moiety. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of intermediate compounds such as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate.
Reaction Conditions: The intermediate is then reacted with 2,4-dinitrophenylamine under controlled conditions to form the final product.
Industrial Production: On an industrial scale, the production involves similar steps but with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the dinitrophenyl group into corresponding amines.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogenation catalysts for reduction, and halogenating agents for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate can be compared with similar compounds:
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: This compound lacks the dinitrophenyl group and has different chemical reactivity and applications.
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound has an amino group instead of the dinitrophenyl group, leading to different biological activities.
Properties
Molecular Formula |
C17H26N4O8 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H26N4O8/c1-17(2,3)29-16(22)19-7-9-28-11-10-27-8-6-18-14-5-4-13(20(23)24)12-15(14)21(25)26/h4-5,12,18H,6-11H2,1-3H3,(H,19,22) |
InChI Key |
LEWLTZBYVOZNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)
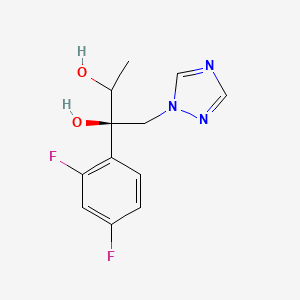
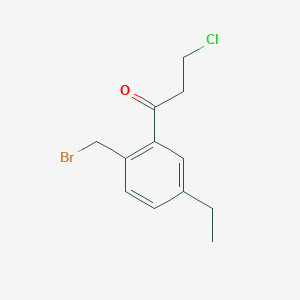
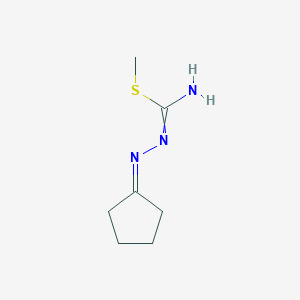

![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)
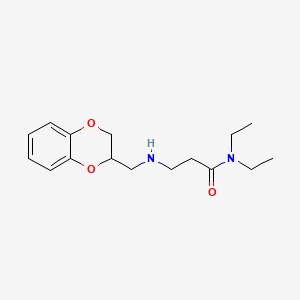
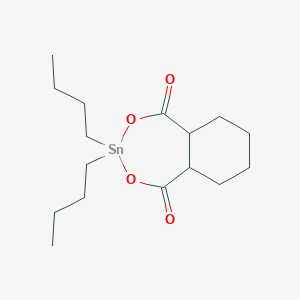
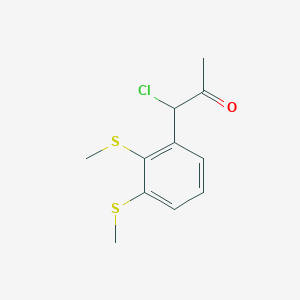
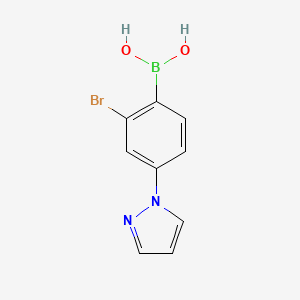
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
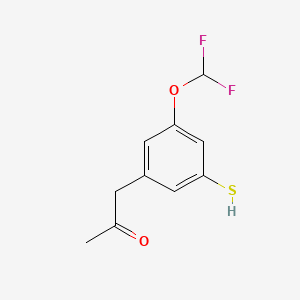
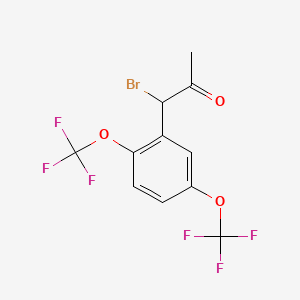
![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
